Cas no 877133-58-9 (6-chloro-4-iodo-pyridin-3-ol)
6-chloro-4-iodo-pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinol,6-chloro-4-iodo-
- 6-chloro-4-iodopyridin-3-ol
- 6-chloro-4-iodo-pyridin-3-ol
- 6-Chloro-4-iodo-3-pyridinol (ACI)
- 2-Chloro-5-hydroxy-4-iodopyridine
- 2,4-Dichloro-6-methylnicotinonitrile
- 6-Chloro-4-iodo-3-hydroxypyridine
- EN300-129522
- 2-chloro-5-hydroxy-4-iodo-pyridine
- 3-Pyridinol, 6-chloro-4-iodo-
- AS-55020
- CKB13358
- SCHEMBL391705
- 2-Chloro-4-iodo-5-hydroxypyridine
- DTXSID50693289
- AKOS015892092
- CXHOJLOLUDOQIT-UHFFFAOYSA-N
- 6-chloro-4-iodo-3-pyridinol
- W12390
- 6-Chloro-3-hydroxy-4-iodopyridine
- 877133-58-9
- MFCD11977445
- AC-33510
- CS-0036225
- SY039531
-
- MDL: MFCD11977445
- Inchi: 1S/C5H3ClINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
- InChI Key: CXHOJLOLUDOQIT-UHFFFAOYSA-N
- SMILES: ClC1C=C(I)C(O)=CN=1
Computed Properties
- Exact Mass: 254.895
- Monoisotopic Mass: 254.895
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1A^2
- XLogP3: 2.1
Experimental Properties
- Density: 2.219
- Boiling Point: 332.821°C at 760 mmHg
- Flash Point: 155.085°C
- Refractive Index: 1.691
6-chloro-4-iodo-pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000495-250mg |
2-Chloro-4-iodo-5-hydroxypyridine |
877133-58-9 | 97% | 250mg |
$734.40 | 2023-08-31 | |
| Alichem | A024000495-500mg |
2-Chloro-4-iodo-5-hydroxypyridine |
877133-58-9 | 97% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A024000495-1g |
2-Chloro-4-iodo-5-hydroxypyridine |
877133-58-9 | 97% | 1g |
$1848.00 | 2023-08-31 | |
| ChemScence | CS-0036225-100mg |
6-Chloro-4-iodopyridin-3-ol |
877133-58-9 | 99.92% | 100mg |
$22.0 | 2022-04-26 | |
| ChemScence | CS-0036225-250mg |
6-Chloro-4-iodopyridin-3-ol |
877133-58-9 | 99.92% | 250mg |
$40.0 | 2022-04-26 | |
| ChemScence | CS-0036225-1g |
6-Chloro-4-iodopyridin-3-ol |
877133-58-9 | 99.92% | 1g |
$133.0 | 2022-04-26 | |
| ChemScence | CS-0036225-5g |
6-Chloro-4-iodopyridin-3-ol |
877133-58-9 | 99.92% | 5g |
$583.0 | 2022-04-26 | |
| ChemScence | CS-0036225-10g |
6-Chloro-4-iodopyridin-3-ol |
877133-58-9 | 99.92% | 10g |
$926.0 | 2022-04-26 | |
| TRC | C367053-10mg |
6-Chloro-4-Iodopyridin-3-Ol |
877133-58-9 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C367053-50mg |
6-Chloro-4-Iodopyridin-3-Ol |
877133-58-9 | 50mg |
$ 115.00 | 2022-04-01 |
6-chloro-4-iodo-pyridin-3-ol Suppliers
6-chloro-4-iodo-pyridin-3-ol Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 6-chloro-4-iodo-pyridin-3-ol
Recent Advances in the Study of 6-Chloro-4-iodo-pyridin-3-ol (CAS: 877133-58-9) in Chemical Biology and Pharmaceutical Research
The compound 6-chloro-4-iodo-pyridin-3-ol (CAS: 877133-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its unique halogen-substituted pyridine scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 6-chloro-4-iodo-pyridin-3-ol as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's halogen substituents at the 4- and 6-positions were found to facilitate efficient cross-coupling reactions, enabling rapid diversification of the pyridine core. This approach led to the development of several potent BTK inhibitors with improved selectivity profiles, showcasing the compound's value in targeted cancer therapy.
Another significant application was reported in a recent ACS Infectious Diseases publication, where 6-chloro-4-iodo-pyridin-3-ol was employed as a scaffold for developing new antitubercular agents. The study revealed that derivatives of this compound exhibited promising activity against Mycobacterium tuberculosis, with some analogs showing minimum inhibitory concentrations (MICs) below 1 μM. The researchers attributed this activity to the compound's ability to disrupt mycobacterial cell wall biosynthesis, suggesting its potential as a lead structure for novel anti-TB drugs.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 6-chloro-4-iodo-pyridin-3-ol. A 2024 patent application disclosed an improved synthetic route that enhances yield and purity while reducing environmental impact. The new method employs catalytic iodination and employs greener solvents, addressing previous challenges associated with the compound's large-scale production.
Structural studies using X-ray crystallography and computational modeling have provided deeper insights into the molecular interactions of 6-chloro-4-iodo-pyridin-3-ol derivatives. These investigations have revealed how the compound's halogen atoms participate in halogen bonding interactions with biological targets, a feature that has been exploited in rational drug design. Such findings have opened new avenues for developing more potent and selective pharmaceutical agents based on this scaffold.
Looking forward, the versatility of 6-chloro-4-iodo-pyridin-3-ol continues to inspire innovative research across multiple therapeutic areas. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) development, where its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties is being evaluated. Additionally, its potential in radiopharmaceutical development is being examined, leveraging the iodine atom for radioisotope incorporation.
In conclusion, 6-chloro-4-iodo-pyridin-3-ol (CAS: 877133-58-9) remains a valuable tool in modern drug discovery, with recent studies expanding its applications and improving synthetic accessibility. As research continues to uncover new possibilities for this versatile scaffold, it is expected to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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